molecular formula C17H17Cl3N2O2S B2617021 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine CAS No. 2361750-66-3

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B2617021
CAS No.: 2361750-66-3
M. Wt: 419.75
InChI Key: JHRCPXDCOVDOHM-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 4-chloro-3-methylbenzenesulfonyl group and a 2,5-dichlorophenyl group

Preparation Methods

The synthesis of 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chloro-3-methylbenzenesulfonyl chloride and 2,5-dichloroaniline.

    Formation of Intermediate: The 4-chloro-3-methylbenzenesulfonyl chloride is reacted with piperazine to form an intermediate compound.

    Final Coupling: The intermediate is then coupled with 2,5-dichloroaniline under appropriate conditions to yield the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chloro groups.

    Oxidation and Reduction: The sulfonyl group can participate in oxidation-reduction reactions.

    Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials with specific properties.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and systems.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(4-Chloro-3-methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine can be compared with similar compounds such as:

    1-(4-Chlorobenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine: This compound lacks the methyl group on the benzenesulfonyl ring, which may affect its reactivity and biological activity.

    1-(4-Methylbenzenesulfonyl)-4-(2,5-dichlorophenyl)piperazine: This compound lacks the chloro group on the benzenesulfonyl ring, which may also influence its properties.

Properties

IUPAC Name

1-(4-chloro-3-methylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2S/c1-12-10-14(3-5-15(12)19)25(23,24)22-8-6-21(7-9-22)17-11-13(18)2-4-16(17)20/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRCPXDCOVDOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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